molecular formula C15H20N2S B2665628 1-N,1-N-diethyl-4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine CAS No. 851457-29-9

1-N,1-N-diethyl-4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine

Cat. No.: B2665628
CAS No.: 851457-29-9
M. Wt: 260.4
InChI Key: NMEGNBFRBIKXBA-UHFFFAOYSA-N
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Description

1-N,1-N-diethyl-4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with diethylamine and thiophen-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N,1-N-diethyl-4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine typically involves the following steps:

    Formation of the Benzene Derivative: The starting material, benzene-1,4-diamine, is reacted with diethylamine under suitable conditions to introduce the diethyl groups.

    Introduction of the Thiophen-2-ylmethyl Group: The intermediate product is then reacted with thiophen-2-ylmethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to yield the final compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-N,1-N-diethyl-4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiophene ring or the amine groups.

    Substitution: The benzene ring and thiophene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified amines or thiophenes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-N,1-N-diethyl-4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-N,1-N-diethyl-4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 1-N,1-N-diethyl-4-N-(thiophen-3-ylmethyl)benzene-1,4-diamine
  • 1-N,1-N-diethyl-4-N-(furan-2-ylmethyl)benzene-1,4-diamine
  • 1-N,1-N-diethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine

Uniqueness: 1-N,1-N-diethyl-4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine is unique due to the specific positioning of the thiophen-2-ylmethyl group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

IUPAC Name

4-N,4-N-diethyl-1-N-(thiophen-2-ylmethyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2S/c1-3-17(4-2)14-9-7-13(8-10-14)16-12-15-6-5-11-18-15/h5-11,16H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEGNBFRBIKXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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